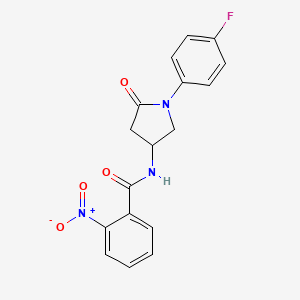
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a nitrobenzamide group (an aromatic ring with a nitro group and an amide group), and a fluorophenyl group (an aromatic ring with a fluorine atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various techniques such as microwave irradiation and conventional heating .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various reactions, including one-pot three-component reactions and oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific data for this compound is not available .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds like N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide, have been reported to exhibit antiviral properties. These compounds can be synthesized and tested against a variety of RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of these compounds, such as the nitrobenzamide group, may contribute to their ability to interfere with viral replication processes.
Anti-inflammatory Properties
The indole nucleus, present in our compound of interest, is known to possess anti-inflammatory capabilities. This biological activity is crucial for the treatment of chronic inflammatory diseases and can be harnessed in the development of new anti-inflammatory agents. The efficacy of these compounds can be evaluated through various in vitro and in vivo models to determine their potential as therapeutic agents .
Anticancer Potential
Compounds with the indole core structure have been studied for their anticancer activities. They can be designed to target specific cancer cell lines and may work by inducing apoptosis or inhibiting cell proliferation. The unique structure of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide could be explored for its potential to act against certain types of cancer cells, possibly through mechanisms involving cell cycle arrest or disruption of metabolic pathways.
Antimicrobial and Antifungal Effects
Indole derivatives are also known for their antimicrobial and antifungal activities. The compound could be tested against a range of bacterial and fungal strains to assess its efficacy. Its mode of action might involve the disruption of microbial cell walls or interference with essential enzymes required for the survival of these pathogens.
Antidiabetic Applications
The indole scaffold is associated with antidiabetic properties due to its ability to modulate various biological targets involved in glucose metabolism. Research into the applications of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide could focus on its potential to act as an insulin sensitizer or an inhibitor of enzymes like alpha-glucosidase, which are involved in carbohydrate digestion .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is vital for the treatment of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neuronal receptors could be key factors in its potential application in this field. Studies could investigate its effects on neuronal survival, synaptic plasticity, and neuroinflammation .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide. For example, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of organoboron reagents, is influenced by the choice of boron reagent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-5-7-13(8-6-11)20-10-12(9-16(20)22)19-17(23)14-3-1-2-4-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULRGUGWFXVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




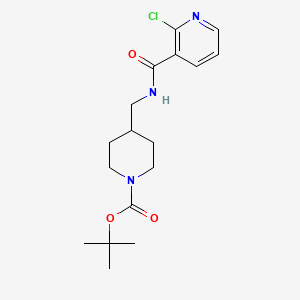

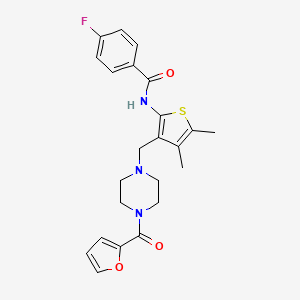
![3-Methoxy-N-methyl-N-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2902326.png)
![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)
![7-Fluoro-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2902328.png)
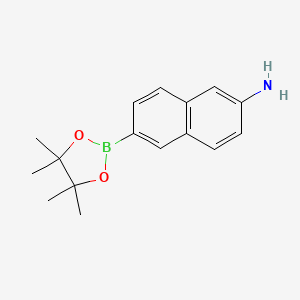
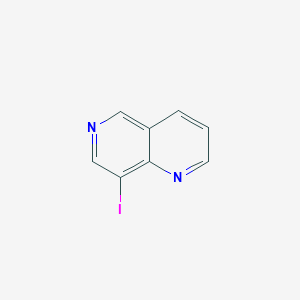
![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2902335.png)
